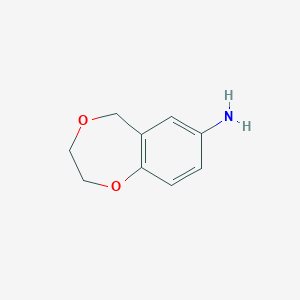

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

Description

Structural Classification within the Benzodioxepin Family

Overview of Seven-Membered Oxygen-Containing Heterocycles

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. Seven-membered heterocycles that include one or more oxygen atoms are a significant class of these compounds. oregonstate.edu A primary example is oxepine, which has a seven-membered ring with one oxygen atom and three double bonds. wikipedia.org These rings are generally not aromatic and have unique structural and stability characteristics. slideshare.net When two oxygen atoms are present in the seven-membered ring, the compound is known as a dioxepin.

The fusion of a benzene (B151609) ring to a dioxepin ring system creates a benzodioxepin. This fusion imparts a rigid, bicyclic structure that is a common feature in many pharmacologically active molecules. ontosight.ai The benzodioxepin scaffold can be considered a key "privileged structure" in medicinal chemistry, as its derivatives have shown a wide range of biological activities. ontosight.ai

Positional Isomerism and Substituent Significance in Benzodioxepins

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula and functional groups but differ in the position of these groups on the carbon skeleton. docbrown.infounacademy.com In the benzodioxepin family, isomerism can arise from two main sources: the placement of the oxygen atoms in the seven-membered ring and the location of substituents on the benzene ring.

The name "2,3-dihydro-5H-1,4-benzodioxepin-7-amine" precisely defines its structure:

1,4-Benzodioxepin : This indicates that the oxygen atoms in the seven-membered ring are at positions 1 and 4. An alternative arrangement is the 1,5-benzodioxepin isomer, where the oxygens are at positions 1 and 5. ontosight.aithegoodscentscompany.com This difference in oxygen placement alters the molecule's shape and electronic properties.

7-amine : This specifies that the amino (-NH₂) group is attached to the 7th carbon of the fused benzene ring. Other positional isomers exist, such as 6-amino or 8-amino derivatives, each with potentially different chemical and biological profiles.

The specific location of substituents is crucial as it dictates how the molecule interacts with biological targets like enzymes and receptors. mdpi.com The arrangement of functional groups contributes significantly to the unique chemical and pharmacological properties of each isomer. ontosight.ai

| Compound Name | Key Structural Feature |

|---|---|

| 2,3-dihydro-5H-1,4-benzodioxepin-7-amine | Oxygen atoms at positions 1 and 4 |

| 3,4-dihydro-2H-1,5-benzodioxepin-7-amine chemicalbook.com | Oxygen atoms at positions 1 and 5 |

| 2,3-dihydro-1,4-benzodioxin-6-amine nih.gov | A related six-membered ring (dioxin) with amine at position 6 |

The 7-Amine Functionality: A Key Reaction Handle

The amino group (-NH₂) attached to the aromatic ring is a versatile functional group in organic synthesis. As a primary amine, it is both basic and nucleophilic, meaning it can readily participate in a wide variety of chemical reactions. msu.edu This reactivity makes it a "reaction handle"—a site on the molecule that chemists can easily modify to create a library of related compounds (derivatives).

The lone pair of electrons on the nitrogen atom allows it to react with electrophiles. msu.edu This property is exploited to synthesize new molecules by attaching different chemical groups to the amine. For instance, the amine group on benzodioxepin and related structures can be used to form amides, sulfonamides, and other derivatives, which is a common strategy in drug discovery to explore structure-activity relationships. researchgate.netnih.gov

Historical Context and Evolution of Benzodioxepin Chemistry

The field of medicinal chemistry has its roots in the late 19th and early 20th centuries, evolving from the synthetic dye industry and the study of natural products. nih.govpharmaguideline.com The discovery that simple organic molecules could have profound biological effects spurred the synthesis of novel chemical scaffolds.

While the history of the specific compound this compound is not extensively documented in isolation, the broader class of benzodioxepins gained prominence as part of the wider exploration of heterocyclic compounds for therapeutic applications. A related class of seven-membered heterocycles, the benzodiazepines, were discovered serendipitously in 1955, leading to blockbuster drugs like Librium and Valium. nih.gov The immense success of benzodiazepines fueled interest in other fused seven-membered ring systems, including benzodioxepins, as researchers sought novel structures with potentially improved pharmacological profiles. ontosight.ai

Early work on related structures, such as 2,3-dihydro-1,4-benzodioxins (a six-membered ring analogue), dates back to at least the late 1980s, where they were investigated for potential antihypertensive and diuretic activities. nih.gov Over time, synthetic methods were developed to create a wide variety of benzodioxepin derivatives, which have been studied for diverse pharmacological effects, including anticonvulsant and anxiolytic properties. ontosight.ainih.gov This evolution reflects a common theme in medicinal chemistry: the identification of a promising chemical scaffold followed by extensive synthetic modification to optimize its biological activity. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydro-2H-1,4-benzodioxepin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPYABHZFAZDKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CO1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,3 Dihydro 5h 1,4 Benzodioxepin 7 Amine and Its Precursors

Convergent and Divergent Synthetic Approaches to the Benzodioxepin Core

The assembly of the 2,3-dihydro-5H-1,4-benzodioxepin framework can be approached through both convergent and divergent synthetic strategies. A convergent synthesis would involve the preparation of two or more complex fragments that are then joined to form the target molecule. In the context of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, a convergent approach could involve the synthesis of a functionalized catechol and a suitable three-carbon dielectrophile, which are then coupled in a late-stage cyclization.

Conversely, a divergent approach would begin with a common intermediate, the benzodioxepin core, which is then elaborated into a variety of derivatives, including the target amine. This strategy is particularly efficient for creating a library of related compounds for structure-activity relationship studies. For instance, a 7-halo-2,3-dihydro-5H-1,4-benzodioxepin could serve as a versatile intermediate for the introduction of various amines via cross-coupling reactions.

Ring-Closing Strategies for 1,4-Benzodioxepins

The formation of the seven-membered 1,4-benzodioxepin ring is a critical step in the synthesis. Several intramolecular and intermolecular strategies can be employed to achieve this cyclization.

Intramolecular cyclization is a powerful strategy for the formation of cyclic ethers. The Williamson ether synthesis is a classic and widely used method that can be adapted for this purpose. masterorganicchemistry.comnih.gov In this approach, a catechol derivative bearing a three-carbon chain with a suitable leaving group at the terminus is treated with a base to induce intramolecular nucleophilic substitution, thereby forming the dioxepin ring.

Another effective intramolecular cyclization method is the Mitsunobu reaction. This reaction allows for the formation of an ether linkage from an alcohol and a pronucleophile under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). masterorganicchemistry.comscielo.br

| Reaction | Reagents | Conditions | Key Features |

| Intramolecular Williamson Ether Synthesis | Base (e.g., K2CO3, NaH) | Varies (e.g., reflux in a polar aprotic solvent) | Reliable, widely applicable for ether formation. |

| Intramolecular Mitsunobu Reaction | PPh3, DEAD or DIAD | Mild, typically at or below room temperature | Proceeds with inversion of configuration at the alcohol center. |

Condensation reactions provide an alternative route to the 1,4-benzodioxepin core. A common strategy involves the reaction of a catechol with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane or 1,3-ditosylate, in the presence of a base. This intermolecular double Williamson ether synthesis assembles the seven-membered ring in a single step. The choice of solvent and base is crucial for optimizing the yield and minimizing the formation of polymeric byproducts. For instance, the synthesis of the related 2,3-dihydrobenzo[b] nih.govnih.govdioxine ring has been achieved by reacting a catechol derivative with 1,2-dibromoethane (B42909) in the presence of potassium carbonate. nih.gov

A plausible synthetic route to the nitro-substituted benzodioxepin precursor is outlined below:

Figure 1: Plausible synthesis of 7-nitro-2,3-dihydro-5H-1,4-benzodioxepin via condensation of 4-nitrocatechol (B145892) with 1,3-dibromopropane.

Figure 1: Plausible synthesis of 7-nitro-2,3-dihydro-5H-1,4-benzodioxepin via condensation of 4-nitrocatechol (B145892) with 1,3-dibromopropane.

| Reactants | Reagents | Solvent | Conditions | Product |

| 4-Nitrocatechol, 1,3-Dibromopropane | K2CO3 | DMF | Reflux | 7-Nitro-2,3-dihydro-5H-1,4-benzodioxepin |

| 4-Nitrocatechol, 1,3-Propanediol ditosylate | NaH | THF | Room Temperature to Reflux | 7-Nitro-2,3-dihydro-5H-1,4-benzodioxepin |

Precursor Functionalization and Amination Techniques

Once the benzodioxepin core is established, the next critical step is the introduction of the amine functionality at the 7-position. This is typically achieved by first synthesizing a precursor with a functional group at the 7-position that can be readily converted to an amine.

A common and effective strategy involves the synthesis of a 7-nitro-2,3-dihydro-5H-1,4-benzodioxepin precursor. The nitro group can then be selectively reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.

Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for nitro group reduction. Other common methods include the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |

| H2 | Pd/C, PtO2 | Clean reaction, high yields | Requires specialized hydrogenation equipment |

| SnCl2·2H2O | HCl, Ethanol | Stoichiometric, effective | Produces tin waste |

| Fe | Acetic Acid | Inexpensive, reliable | Requires acidic conditions |

| Na2S2O4 | Aqueous solution | Mild conditions | Can sometimes lead to over-reduction |

An alternative approach involves the synthesis of a 7-halo-2,3-dihydro-5H-1,4-benzodioxepin, which can then be converted to the amine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. This method is particularly valuable for its broad substrate scope and functional group tolerance.

Figure 2: Buchwald-Hartwig amination for the synthesis of this compound.

Figure 2: Buchwald-Hartwig amination for the synthesis of this compound.

| Reactants | Catalyst | Ligand | Base | Solvent |

| 7-Bromo-2,3-dihydro-5H-1,4-benzodioxepin, Ammonia (B1221849) source (e.g., NH3, benzophenone (B1666685) imine) | Pd(OAc)2, Pd2(dba)3 | XPhos, SPhos, BINAP | NaOtBu, K3PO4 | Toluene, Dioxane |

Modern Catalytic Methods in Benzodioxepin Synthesis

The construction of the benzodioxepin ring system, the core of this compound, can be efficiently achieved through various modern catalytic methods. These approaches offer significant advantages over classical methods in terms of efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis, particularly with palladium, plays a pivotal role in the synthesis of aryl amines and in the formation of the ether linkages characteristic of the benzodioxepin ring. A key strategy for the synthesis of this compound involves the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comacsgcipr.org This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

In a plausible synthetic route, a pre-functionalized benzodioxepin precursor, such as 7-bromo-2,3-dihydro-5H-1,4-benzodioxepine, can be coupled with an ammonia equivalent or a protected amine using a palladium catalyst. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Sterically hindered phosphine (B1218219) ligands have been shown to be particularly effective. wikipedia.org

| Catalyst/Ligand System | Amine Source | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ / XPhos | Benzophenone imine | NaOtBu | Toluene | 100 | >90 (typical) | wikipedia.org |

| Pd(OAc)₂ / BINAP | Ammonia | K₃PO₄ | Dioxane | 110 | 70-85 (typical) | wikipedia.org |

| PdCl₂(dppf) | LiN(SiMe₃)₂ | LiHMDS | THF | 80 | >85 (typical) | organic-chemistry.org |

This table presents representative conditions for Buchwald-Hartwig amination reactions and may require optimization for the specific synthesis of this compound.

The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of benzodioxepin synthesis, organocatalysts can be employed to create chiral centers within the seven-membered ring. For instance, an efficient organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines has been described. nih.gov This approach utilizes a chiral phosphoric acid catalyst to mediate an intramolecular oxetane (B1205548) desymmetrization process, leading to the formation of chiral benzodioxepines with high enantioselectivity. nih.gov

While this method does not directly yield the 7-amino substituted target, it provides a pathway to enantiomerically enriched benzodioxepin scaffolds that could be further functionalized.

| Organocatalyst | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) | Reference |

| Chiral Phosphoric Acid | Benzylic alcohol with internal oxetane | Dichloromethane | 25 | up to 98 | nih.gov |

This table illustrates the potential of organocatalysis in the asymmetric synthesis of the benzodioxepine core, which could be adapted for the synthesis of chiral derivatives of the target molecule.

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving the desired substitution pattern and stereochemistry is a critical aspect of synthesizing complex molecules like this compound.

The introduction of the amine group at the 7-position of the benzodioxepin ring requires careful control of regioselectivity. A common and effective strategy is the nitration of the aromatic ring followed by reduction. The directing effects of the ether oxygens in the 2,3-dihydro-5H-1,4-benzodioxepine ring favor electrophilic aromatic substitution at the 7- and 8-positions. By carefully controlling the reaction conditions, it is possible to achieve regioselective nitration primarily at the 7-position.

A reported method for a related benzodioxine system involves nitration using a mixture of nitric acid and trifluoroacetic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. nih.gov This two-step process provides a reliable route to the desired 7-amino functionality.

Synthetic Scheme for Regioselective Amination:

Nitration: 2,3-Dihydro-5H-1,4-benzodioxepine is treated with a nitrating agent (e.g., HNO₃/H₂SO₄ or HNO₃/TFA) to introduce a nitro group at the 7-position, yielding 7-nitro-2,3-dihydro-5H-1,4-benzodioxepine.

Reduction: The resulting nitro compound is then reduced to the corresponding amine using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., SnCl₂/HCl). beilstein-journals.orgbeilstein-journals.org

The synthesis of enantiomerically pure derivatives of this compound can be achieved through various stereoselective strategies. As mentioned in section 2.2.2, organocatalytic methods can be employed to construct a chiral benzodioxepin core. nih.gov Subsequent functionalization of this chiral scaffold would lead to enantiomerically enriched products.

Another approach involves the use of chiral starting materials. For example, starting from a chiral epoxide and a substituted catechol, a diastereoselective ring-opening and subsequent cyclization can lead to the formation of a chiral benzodioxepin ring. The inherent chirality of the starting material would direct the stereochemical outcome of the reaction.

While specific diastereoselective and enantioselective syntheses of this compound are not extensively reported, the principles of asymmetric synthesis can be applied to its precursors to generate chiral derivatives.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.comejcmpr.comnih.gov In the synthesis of this compound and its precursors, several green chemistry principles can be applied:

Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions, such as the Buchwald-Hartwig amination, generally have high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids, where possible.

Energy Efficiency: Employing catalytic methods that allow for lower reaction temperatures and pressures, thereby reducing energy consumption. Microwave-assisted synthesis can also be a tool to improve energy efficiency.

Catalysis: The use of catalysts, both transition metal and organocatalysts, is inherently a green chemistry principle as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, and reduces the generation of stoichiometric waste.

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and waste. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Catalysis | Use of palladium catalysts for C-N bond formation and organocatalysts for asymmetric ring construction. |

| Atom Economy | Cross-coupling reactions like Buchwald-Hartwig amination maximize the incorporation of starting materials. |

| Safer Solvents | Exploring the use of greener solvents in cyclization and amination steps. |

| Waste Reduction | One-pot procedures for nitration and reduction steps to minimize intermediate isolation and purification. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Media Syntheses

In recent years, a significant shift towards green chemistry has prompted the exploration of synthetic methods that minimize or eliminate the use of volatile organic solvents. Syntheses conducted in aqueous media or under solvent-free conditions are at the forefront of this movement.

The synthesis of precursors to this compound has been successfully demonstrated in aqueous systems. For instance, the preparation of N-(2,3-dihydrobenzo nih.govchemicaljournals.com-dioxin-6-yl)-4-methylbenzenesulfonamide, a derivative of a closely related amine, is achieved by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride. scielo.br This reaction proceeds efficiently in an aqueous alkaline medium, specifically 10% aqueous sodium carbonate, at room temperature. scielo.br This approach avoids the use of hazardous organic solvents, simplifying the work-up procedure and reducing the environmental footprint of the synthesis.

While specific solvent-free methods for the target amine are not extensively detailed in the literature, the principle is widely applied in organic synthesis. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support, or by heating the neat reactant mixture. scispace.com The advantages include reduced waste, lower costs, and often, enhanced reaction rates due to high reactant concentrations.

Table 1: Example of Aqueous Media Synthesis for a Related Precursor

| Reactants | Reagent/Solvent | Conditions | Product | Yield |

|---|

Data sourced from Braz. J. Pharm. Sci. 2019;55:e17032. scielo.br

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, offering significant advantages over conventional heating methods. chemicaljournals.com By utilizing microwave energy, polar molecules are heated rapidly and uniformly, leading to dramatic reductions in reaction times, from hours to minutes, and often resulting in higher yields and purer products. chemicaljournals.comscispace.com

The application of MAOS has been successfully demonstrated in the synthesis of various heterocyclic compounds, including derivatives of the benzodioxepin scaffold. For example, the synthesis of (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines has been achieved using microwave irradiation. researchgate.net This method provides faster access to the target compounds and allows for selective preparation of N-7' or N-9' regioisomers. researchgate.net

The efficiency of MAOS is evident in numerous synthetic transformations. For instance, reactions that traditionally require several hours of refluxing can be completed in minutes under microwave conditions. chemicaljournals.com A one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines was achieved in DMF at 150 °C in just 8 minutes using microwave heating, affording good isolated yields (68–82%). nih.gov Similarly, a palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidin-7-amines was completed without a solvent at 180 °C in only 4 minutes, yielding 70–94% of the product. nih.gov These examples highlight the potential of MAOS to significantly enhance the efficiency of synthesizing this compound and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Hydrolysis of Benzyl Chloride | 3-4 hours | 3 minutes | 97% Yield |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | 99% Yield |

| Esterification of Benzoic Acid | Several hours | 6 minutes | Not specified |

General data sourced from International Journal of Chemical Science. chemicaljournals.com

Catalyst Reuse and Sustainability

The principles of green chemistry emphasize the importance of catalysis, particularly the use of recoverable and reusable catalysts to minimize waste and improve process efficiency. numberanalytics.commdpi.com In the synthesis of benzodioxepin precursors, strategies for catalyst and reagent reuse are being developed to enhance sustainability.

The broader concept of catalyst reuse involves immobilizing catalysts on solid supports or within polymer compartments, allowing for their easy separation from the reaction mixture and subsequent reuse without significant loss of activity. numberanalytics.commdpi.com For example, palladium catalysts encapsulated in star polymers have been reused up to five times with only minor leaking of the metal (<1 ppm) and no noticeable loss of activity. mdpi.com Such heterogenized homogeneous catalyst systems offer the dual benefits of high reactivity and ease of recovery, making them ideal for sustainable pharmaceutical manufacturing. mdpi.com Adopting these strategies for the synthesis of this compound would align with the goals of creating more economical and environmentally friendly chemical processes. numberanalytics.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(2,3-dihydrobenzo nih.govchemicaljournals.com-dioxin-6-yl)-4-methylbenzenesulfonamide |

| 2,3-dihydro-1,4-benzodioxin-6-amine |

| 4-methylbenzenesulfonyl chloride |

| Sodium carbonate |

| (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines |

| Dihydropyrido[2,3-d]pyrimidines |

| Pyrazolo[1,5-a]pyrimidin-7-amines |

| Benzyl chloride |

| Benzamide |

| Benzoic acid |

| Toluene |

| Azobenzene |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring will be influenced by the electron-donating amino group and the electron-withdrawing ether linkages of the dioxepin ring. The protons of the seven-membered dioxepin ring will show characteristic shifts and coupling patterns reflecting their chemical environment and spatial relationships.

Based on the analysis of related structures, such as 3-(bromomethyl)-2,3-dihydro-5H-benzo[e] rsc.orgirb.hrdioxepin-5-one, the aliphatic protons of the dioxepin ring are expected in the upfield region of the spectrum. The presence of the amino group at the 7-position is anticipated to cause an upfield shift of the aromatic protons due to its electron-donating nature, particularly for the protons at the ortho and para positions (H-6 and H-8).

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2/H-3 (aliphatic) | 3.5 - 4.5 | Multiplet | |

| H-5 (aliphatic) | 4.0 - 5.0 | Singlet or Multiplet | |

| -NH₂ (amine) | 3.0 - 5.0 | Broad Singlet | |

| H-6 (aromatic) | 6.0 - 6.5 | Doublet | 2-3 |

| H-8 (aromatic) | 6.0 - 6.5 | Doublet of Doublets | 8-9 and 2-3 |

| H-9 (aromatic) | 6.5 - 7.0 | Doublet | 8-9 |

Note: The exact chemical shifts and coupling constants are estimations based on analogous compounds and may vary in an experimental spectrum.

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The spectrum will be divided into the aliphatic region, where the carbons of the dioxepin ring will appear, and the aromatic region for the carbons of the benzene ring. The amino group will cause a significant upfield shift for the carbon atom to which it is attached (C-7) and the other carbons in the aromatic ring, particularly at the ortho and para positions (C-6, C-8, and C-5a).

For a related compound, 3-(bromomethyl)-2,3-dihydro-5H-benzo[e] rsc.orgirb.hrdioxepin-5-one, signals for the aliphatic carbons of the dioxepin ring have been reported. rsc.org These provide a basis for assigning the aliphatic carbons in the target molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2/C-3 (aliphatic) | 60 - 80 |

| C-5 (aliphatic) | 70 - 90 |

| C-6 (aromatic) | 100 - 110 |

| C-8 (aromatic) | 100 - 110 |

| C-9 (aromatic) | 115 - 125 |

| C-5a (quaternary) | 140 - 150 |

| C-9a (quaternary) | 140 - 150 |

| C-7 (aromatic) | 145 - 155 |

Note: These are predicted chemical shift ranges and require experimental verification.

To unambiguously assign all proton and carbon signals and to confirm the structure of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, helping to identify adjacent protons within the aliphatic dioxepin ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help to determine the conformation of the seven-membered dioxepin ring. The use of NOESY has been demonstrated in assigning the configuration of diastereomers in related 2,3-dihydro-1,4-benzodioxine systems. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bonds of the ether linkages, the C-H bonds of the aromatic and aliphatic portions, and the C=C bonds of the aromatic ring.

Expected FT-IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (amine) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C-N (amine) | 1250 - 1350 | Stretching |

| C-O (ether) | 1000 - 1300 | Asymmetric and Symmetric Stretching |

| N-H (amine) | 1580 - 1650 | Bending |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the aromatic ring and the C-C backbone of the molecule. The polarization dependence of the Raman spectra can provide evidence for the molecular structure and symmetry.

Expected Raman Data:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibration Type |

| C=C (aromatic) | 1550 - 1650 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-O (ether) | 800 - 1000 | Ring Breathing/Stretching |

of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the comprehensive spectroscopic and structural characterization of the specific compound, this compound, is not publicly available. Therefore, the generation of a thorough and scientifically accurate article with detailed research findings and data tables as requested in the outline is not possible at this time.

The requested sections and subsections require specific, experimentally determined data from advanced analytical techniques. These include:

Other Analytical Techniques for Compound Characterization:

Elemental Analysis (CHNS):Requires experimentally determined percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.

While information exists for structurally related but distinct compounds, such as derivatives of 1,4-benzodioxane or other benzodioxepin isomers, the strict adherence to the specified compound "this compound" in the user request precludes the use of such data. The introduction of information from other compounds would violate the core instruction to focus solely on the requested molecule.

Without access to published research articles or database entries detailing the synthesis and analytical characterization of this compound, the creation of an article that is both scientifically accurate and fulfills the detailed requirements of the prompt cannot be achieved.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial techniques for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference material, providing information about exothermic and endothermic events.

A comprehensive search of scientific literature and chemical databases was conducted to obtain TGA and DTA data for this compound. However, no specific experimental data from these analyses for the specified compound could be located in the available public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a compound is dependent on its chemical structure, particularly the presence of chromophores.

An extensive review of scientific literature and spectral databases was performed to identify the UV-Vis spectroscopic properties of this compound. This search aimed to find key parameters such as the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). Despite these efforts, specific experimental UV-Vis spectral data for this compound is not available in the public record.

Advanced Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. chemicalbook.com For 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, various electronic properties can be calculated. These properties are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Predicted Geometrical and Electronic Parameters from a Representative DFT Calculation

| Parameter | Predicted Value |

|---|---|

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.37 Å |

| N-H Bond Length | ~1.01 Å |

| Benzene (B151609) Ring C-C Bond Angles | ~120° |

| Dioxepin Ring Conformation | (e.g., Twist-Chair) |

Note: These values are representative and would need to be confirmed by specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. mdpi.com

Table 2: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (e.g., -5.5 eV) | Primarily located on the amine group and the aromatic ring. |

| LUMO | (e.g., -0.8 eV) | Primarily distributed over the aromatic and dioxepin rings. |

| HOMO-LUMO Gap | (e.g., 4.7 eV) | Indicates moderate chemical stability. |

Note: These values are illustrative and depend on the specific computational method and basis set used.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the surface of the molecule's electron density. mdpi.com MESP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

In an MESP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be expected around the lone pairs of the nitrogen and oxygen atoms. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, often found around the hydrogen atoms of the amine group. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies.

While DFT is highly accurate, it can be computationally expensive for large systems or extensive conformational searches. Molecular mechanics (MM) and semi-empirical methods offer faster alternatives. nih.gov MM methods use classical physics principles to calculate the energy of a molecule based on bond stretching, angle bending, and torsional strains. These methods are particularly useful for scanning the potential energy surface (PES) to identify stable conformers (energy minima) and transition states.

For this compound, a key area of conformational flexibility is the seven-membered dioxepin ring. This ring can adopt several conformations, such as chair, boat, and twist-boat forms. A systematic search using molecular mechanics would identify the most stable of these conformations.

The different conformers of the dioxepin ring can interconvert through a process known as ring inversion. The energy barrier for this process determines how rapidly the inversion occurs. Computational methods can map the pathway of this inversion and calculate the energy of the transition state, thus providing the activation energy for the process.

Similarly, the amine group (-NH2) can rotate around its bond to the benzene ring. There will be an energy barrier to this rotation due to interactions with neighboring atoms. Calculating this rotational barrier provides insight into the flexibility of this functional group, which can be important for its interaction with biological targets. These dynamic properties are crucial for a complete understanding of the molecule's behavior in different environments.

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific literature and data pertaining specifically to this compound have yielded insufficient information to populate the detailed outline provided.

There is a notable absence of published research on the "" of this compound. Specifically, no molecular docking simulations for its scaffold interactions or computational elucidations of its reaction mechanisms could be found.

Furthermore, while general information exists for the broader class of benzodioxepines and their derivatives, the available data is not specific to the 7-amine substituted variant. Adhering to the strict instruction to focus solely on "this compound" and the provided outline, it is not possible to generate a thorough, informative, and scientifically accurate article.

Therefore, the requested article cannot be provided due to the lack of specific scientific data for the target compound.

Chemical Reactivity and Synthetic Transformations

Transformations at the Amine Functionality

The primary amine group attached to the aromatic ring is a nucleophilic center and can participate in a variety of classical amine reactions.

Primary amines, such as 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, readily react with carbonyl compounds like aldehydes and ketones to form imines, commonly known as Schiff bases. youtube.comredalyc.org This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglumenlearning.com

The general mechanism proceeds through several steps:

Nucleophilic attack of the amine on the electrophilic carbonyl carbon. libretexts.org

Formation of a neutral tetrahedral intermediate called a carbinolamine after a proton transfer. libretexts.orglumenlearning.com

Protonation of the hydroxyl group to form a good leaving group (water). libretexts.org

Elimination of water to yield a positively charged species known as an iminium ion. libretexts.orglumenlearning.com

Deprotonation of the nitrogen atom to give the final imine product. libretexts.org

The reaction is reversible and the pH must be carefully controlled, with the optimal rate typically occurring around pH 5. lumenlearning.com Schiff bases are valuable intermediates in organic synthesis and can be used in a variety of further transformations. researchgate.net

Table 1: Synthesis of Schiff Bases from this compound

| Reactant | Carbonyl Compound | Catalyst | Product |

|---|---|---|---|

| This compound | Aromatic or Aliphatic Aldehyde | Acid (e.g., Acetic Acid) | N-Benzylidene-2,3-dihydro-5H-1,4-benzodioxepin-7-amine |

The amine functionality can act as a nucleophile in reactions with carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, and esters, to form amides. This transformation proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org The reaction involves the addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses by eliminating a leaving group to yield the stable amide product. masterorganicchemistry.comlibretexts.org

A notable example involves the reaction of the closely related N-2,3-dihydrobenzo wikipedia.orguci.edu-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of an aqueous base to yield the corresponding N-substituted sulfonamide, a specific type of amide. scielo.br Similarly, this compound can be expected to react with various acylating agents. For direct coupling with carboxylic acids, reagents like dicyclohexylcarbodiimide (DCC) are often employed to activate the carboxylic acid, facilitating the formation of the amide bond under milder conditions. libretexts.org

Table 2: Amide Formation Reactions

| Acylating Agent | Conditions | Product Type |

|---|---|---|

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, NaOH) | N-Acyl Amide |

| Acid Anhydride (e.g., Acetic Anhydride) | Base or Heat | N-Acyl Amide |

| Carboxylic Acid | Coupling Agent (e.g., DCC) | N-Acyl Amide |

The nitrogen atom of this compound can be alkylated or acylated. Direct N-alkylation of primary aromatic amines can sometimes be challenging due to the potential for multiple alkylations. However, after an initial acylation to form an amide or sulfonamide, the resulting N-H proton is more acidic and can be removed by a base, allowing for subsequent N-alkylation. scielo.br

For instance, a synthetic route starting with a related benzodioxin-amine involved initial formation of a sulfonamide, which was then treated with lithium hydride to act as a base, followed by reaction with various 2-bromo-N-(substituted-phenyl)acetamides to achieve N-alkylation. scielo.br This two-step sequence provides a controlled method for synthesizing N,N-disubstituted derivatives. N-acylation is generally more straightforward and occurs readily with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. semanticscholar.orgrsc.org

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C). byjus.com The process converts the primary amino group into a diazonium salt (-N₂⁺). byjus.com

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amine. byjus.com A series of proton transfers and the elimination of a water molecule leads to the formation of the aryl diazonium ion. byjus.com

Aryl diazonium salts are highly versatile synthetic intermediates and can undergo a variety of subsequent reactions, including:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with halides using copper powder.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in water.

Reduction: Replacement with hydrogen (-H) using reagents like hypophosphorous acid (H₃PO₂).

Reactions of the Benzodioxepin Ring System

The benzene (B151609) ring of the benzodioxepin system is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The rate and regioselectivity of these reactions are governed by the directing effects of the substituents on the ring: the amine group and the fused dioxepin ring.

Amine Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. wikipedia.org

Dioxepin Ring: The ether-like oxygen atoms of the dioxepin ring also donate electron density to the benzene ring via resonance, making them activating and ortho, para-directing groups.

The combined effect of these two activating, ortho, para-directing groups makes the aromatic ring highly reactive towards electrophiles. The substitution will occur at the positions ortho and para to the amine group (positions 6 and 8) and ortho to the ether oxygen (position 8). Position 8 is activated by both the amine group (ortho) and the ether linkage. Position 6 is activated by being para to the amine. Steric hindrance from the adjacent dioxepin ring might influence the relative rates of substitution at the available positions. Therefore, electrophilic substitution is expected to occur predominantly at positions 6 and 8.

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagents | Expected Major Product(s) |

|---|---|---|---|

| Halogenation | Br⁺ | Br₂ / FeBr₃ | 6-Bromo- and/or 8-bromo-2,3-dihydro-5H-1,4-benzodioxepin-7-amine |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 6-Nitro- and/or 8-nitro-2,3-dihydro-5H-1,4-benzodioxepin-7-amine |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-6-sulfonic acid and/or -8-sulfonic acid |

Functionalization of the Dioxepin Ring

The dioxepin ring, while generally stable, can undergo specific functionalization reactions, particularly those involving electrophilic attack under certain conditions. While direct functionalization of the dioxepin ring of this compound is not extensively documented, related systems demonstrate the ring's capacity for reaction. For instance, a tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes has been developed to synthesize halogenated benzodioxepinones. This reaction proceeds via an initial oxidation of the aldehyde to a carboxylic acid, followed by an iodolactonization step. This methodology highlights the potential for introducing functionality onto the dioxepin ring structure through electrophilic addition.

The presence of the amine group on the benzene ring of this compound would likely influence the reactivity of the entire molecule, including the dioxepin moiety. The electron-donating nature of the amine could potentially modulate the reactivity of the dioxepin ring towards certain electrophiles.

Ring-Opening and Ring-Contraction Reactions

The seven-membered dioxepin ring in this compound possesses inherent ring strain that can be exploited in ring-opening reactions. Although specific examples involving this exact compound are scarce in the literature, analogous heterocyclic systems provide insight into potential transformations. For instance, ring-opened derivatives of 1,4-benzodiazepines, which also feature a seven-membered ring fused to a benzene ring, have been prepared. These transformations often involve cleavage of one of the heteroatom-carbon bonds within the seven-membered ring.

Conceptually, the ether linkages in the dioxepin ring could be susceptible to cleavage under harsh acidic or reductive conditions, leading to ring-opened products. The feasibility and regioselectivity of such reactions would be dependent on the specific reagents and conditions employed.

Ring-contraction reactions, while less common for this specific scaffold, are a known transformation for other heterocyclic systems. Such reactions often proceed through rearrangement pathways initiated by the formation of a reactive intermediate. The potential for this compound to undergo ring contraction would likely require specific synthetic methodologies designed to facilitate such a rearrangement.

Cross-Coupling Reactions and Other Modern C-C and C-N Bond Formations

The aromatic amine functionality of this compound makes it a valuable substrate for modern cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Buchwald-Hartwig Amination: The primary amine group can participate in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides or triflates to form diarylamines. wikipedia.org This reaction is a cornerstone of modern synthetic chemistry for constructing C-N bonds. wikipedia.org While direct examples with this compound are not prevalent, the general applicability of this reaction to a wide range of primary amines suggests its feasibility. wikipedia.org

Suzuki-Miyaura Coupling: To facilitate C-C bond formation, the amine group can be transformed into a leaving group, such as a halide or triflate, through diazotization followed by substitution. The resulting aryl halide or triflate derivative of the benzodioxepin scaffold can then undergo palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or their esters. libretexts.orgtcichemicals.com This reaction is highly versatile for creating biaryl structures. tcichemicals.com

The table below summarizes the potential application of key cross-coupling reactions to derivatives of this compound.

| Cross-Coupling Reaction | Substrate (Derivative of Target Compound) | Coupling Partner | Resulting Bond | Catalyst System (Typical) |

| Buchwald-Hartwig Amination | This compound | Aryl Halide/Triflate | C-N | Pd(0) or Pd(II) precatalyst with a phosphine (B1218219) ligand |

| Suzuki-Miyaura Coupling | 7-Halo-2,3-dihydro-5H-1,4-benzodioxepin | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(0) catalyst with a phosphine ligand and a base |

Tandem Reactions and Cascade Sequences Involving the Compound

The structural motifs within this compound offer the potential for its involvement in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

An example of a tandem reaction on a related benzodioxepin scaffold is the aforementioned tandem oxidation and iodolactonization. This process efficiently builds molecular complexity by combining two distinct transformations in one pot.

While specific cascade sequences starting from this compound are not well-documented, its functional groups could be strategically employed to initiate such sequences. For example, a reaction could be initiated at the amine, followed by a subsequent transformation involving the aromatic ring or the dioxepin moiety. The development of such cascade reactions is an active area of research in organic synthesis, aimed at improving synthetic efficiency.

2,3 Dihydro 5h 1,4 Benzodioxepin 7 Amine As a Versatile Chemical Scaffold

Design and Synthesis of Compound Libraries Based on the Benzodioxepin Amine Scaffold

The 2,3-dihydro-5H-1,4-benzodioxepin-7-amine scaffold is a valuable starting point for the creation of compound libraries in medicinal chemistry. Its structure, featuring a rigid benzodioxepin core and a reactive primary amine, allows for systematic chemical modification to explore a wide range of chemical space and identify molecules with desired biological activities. The amine group serves as a versatile anchor point for introducing molecular diversity.

Library Synthesis via Parallel and Combinatorial Approaches

Parallel and combinatorial synthesis are high-throughput strategies employed to rapidly generate large numbers of compounds. The benzodioxepin amine scaffold is well-suited for these approaches. In parallel synthesis, the starting amine can be distributed into an array of separate reaction vessels, where each is treated with a different reactant, such as a variety of acyl chlorides, sulfonyl chlorides, aldehydes (for reductive amination), or isocyanates. This method allows for the straightforward production of a library of individual, well-characterized amide, sulfonamide, secondary amine, or urea (B33335) derivatives.

Solid-phase synthesis is a particularly effective technique for library generation. An efficient strategy for the parallel solid-phase synthesis of related heterocyclic structures, such as 4,5-dihydro-1H-1,4-benzodiazepine-2,3-diones, has been described. researchgate.net This methodology involves the reductive alkylation of a resin-bound primary amine, followed by further reactions and a cyclization step. researchgate.net A similar approach could be adapted for the benzodioxepin amine scaffold, anchoring it to a solid support to facilitate the addition of various building blocks and simplify the purification of the final products.

Diversity-Oriented Synthesis Strategies

Diversity-oriented synthesis (DOS) aims to create libraries of structurally complex and diverse molecules, often mimicking the structural variety found in natural products. nih.govmdpi.com Starting from the this compound core, DOS strategies can be employed to generate novel polycyclic and stereochemically rich compounds. This involves using a common intermediate to branch out into different reaction pathways, leading to a wide array of distinct molecular skeletons.

For example, the amine functionality could be transformed into other reactive groups, initiating cascades of intramolecular reactions. By choosing reagents and reaction conditions that favor different cyclization pathways (e.g., 6-exo vs. 7-endo), it is possible to construct a variety of fused heterocyclic systems onto the benzodioxepin framework. nih.gov The goal is to populate chemical space with molecules that have diverse shapes and functionalities, increasing the probability of discovering novel biological activities. nih.govmdpi.com

Conjugation Strategies for Hybrid Molecular Architectures

The amine group of this compound is a key functional handle for conjugation, enabling the creation of hybrid molecules that combine the properties of the benzodioxepin scaffold with other pharmacologically important moieties.

Coupling with Biologically Relevant Heterocyclic Moieties (e.g., Purines, Pyrimidines, Benzodiazepines)

The fusion of the benzodioxepin amine scaffold with biologically significant heterocycles like purines, pyrimidines, and benzodiazepines can lead to hybrid molecules with novel or enhanced therapeutic potential. researchgate.net

Purines and Pyrimidines: Research has demonstrated the synthesis of novel (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines. researchgate.net In these syntheses, the benzodioxepin moiety is coupled to a purine (B94841) ring system, which is a ubiquitous scaffold in biologically active compounds. researchgate.net Microwave-assisted organic synthesis has proven to be an effective method, providing faster access to these target compounds and allowing for selective preparation of the N-7 or N-9 regioisomers, which simplifies their isolation. researchgate.net Similar strategies can be applied to couple the scaffold with various chloropyrimidines through nucleophilic substitution reactions, creating a series of pyrimidine (B1678525) conjugates. nih.gov

Benzodiazepines: Benzodiazepines are a critical class of compounds known for their activity on the central nervous system. nih.govmdpi.com The this compound can serve as a precursor for the synthesis of novel fused benzodiazepine (B76468) derivatives. The synthesis of 1,5-benzodiazepines, for instance, often involves the condensation of an ortho-diamine with a ketone. nih.gov By analogy, the benzodioxepin amine could be incorporated into multi-step syntheses that first build an ortho-diamine functionality onto the ring, which is then cyclized to form a fused benzodiazepine ring. Alternatively, multi-component reactions, such as the Ugi four-component condensation, have been used to prepare precursors for 1,4-benzodiazepin-2,5-diones, a route that could potentially incorporate the benzodioxepin amine scaffold. researchgate.net

| Heterocyclic Moiety | Coupling Strategy | Key Findings/Potential |

|---|---|---|

| Purines | Microwave-assisted nucleophilic substitution | Allows for regioselective synthesis of N-7' or N-9' isomers. researchgate.net |

| Pyrimidines | Nucleophilic substitution of chloropyrimidines | Creates hybrid molecules by replacing purine with a pyrimidine fragment. researchgate.netnih.gov |

| Benzodiazepines | Multi-step synthesis involving condensation or multi-component reactions | Potential to create novel fused benzodiazepine systems with unique pharmacological profiles. nih.govresearchgate.net |

Formation of Metal-Organic Complexes with Catalytic Potential

The amine group of this compound makes it a suitable ligand for coordinating with metal ions to form metal-organic complexes. These complexes can exhibit significant catalytic activity in various organic transformations.

Group 5 metals (e.g., Tantalum, Niobium) and rare-earth metals are known to form complexes with amines that act as powerful catalysts. google.comnih.govgoogle.com For instance, metal amidate complexes are used in the catalytic α-alkylation of amines using olefins, a process known as hydroaminoalkylation. google.comgoogle.com By reacting the benzodioxepin amine with a suitable metal precursor, novel complexes could be formed. These complexes have the potential to catalyze reactions such as the hydroaminoalkylation of alkenes, providing an efficient route to more complex substituted amines. google.com

Similarly, rare-earth metal amide complexes have been synthesized and used as catalysts for the hydrosilylation of carbonyl compounds. nih.gov A complex formed from this compound and a lanthanide metal could potentially catalyze such reductions, where the amine ligand plays a crucial role in the catalytic cycle. nih.gov The study of these metal complexes opens an avenue for developing new, efficient catalytic systems for important chemical transformations. researchgate.net

| Metal Ion Class | Potential Complex Type | Potential Catalytic Application |

|---|---|---|

| Group 5 Metals (Ta, Nb) | Metal-amidate complex | Hydroaminoalkylation (α-alkylation of amines). google.comgoogle.com |

| Rare-Earth Metals (La, Ce) | Metal-amide complex | Hydrosilylation of carbonyl compounds. nih.gov |

Role as an Intermediate in Multi-Step Organic Syntheses

Beyond its use as a scaffold for libraries, this compound is a valuable intermediate in multi-step syntheses aimed at producing complex target molecules. The amine group provides a reactive site that can be strategically manipulated throughout a synthetic sequence.

The amine can be readily converted into a wide range of other functional groups. For example, it can undergo acylation to form amides, which can then participate in further transformations. In one synthetic pathway, an amine can be treated with chloroacetyl chloride to yield a chloroacetyl derivative. beilstein-journals.org This intermediate can then undergo an intramolecular cyclization to form a new heterocyclic ring, demonstrating the role of the initial amine as a linchpin in the construction of a more elaborate molecular architecture. beilstein-journals.org

Furthermore, the amine can serve as a directing group or a point of attachment for other fragments in a longer synthetic route. For instance, in the synthesis of complex sulfonamides, a related compound, 2,3-dihydro-1,4-benzodioxin-6-amine, is first reacted with a sulfonyl chloride. scielo.br The resulting sulfonamide intermediate is then further derivatized by N-alkylation with various bromoacetamides to yield the final target molecules. scielo.br This step-wise approach, where the amine is modified early in the sequence, is a common strategy in multi-step synthesis, highlighting the importance of intermediates like this compound in building molecular complexity. rsc.org

Precursor to Advanced Pharmaceutical Intermediates

The inherent structural features of this compound make it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The aromatic amine group serves as a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the construction of more elaborate molecular architectures.

While specific research on this compound is limited, the broader class of benzodioxane and benzodioxepine derivatives has been extensively studied in medicinal chemistry, suggesting the potential of this specific isomer. For instance, related benzodioxane-based structures are known to interact with biological receptors and enzymes, indicating that derivatives of this compound could be tailored to exhibit specific pharmacological activities. mdpi.com

The synthesis of advanced pharmaceutical intermediates from this scaffold would likely involve initial reactions at the amine group, such as acylation, alkylation, or sulfonylation, to introduce new side chains. Subsequent modifications to the benzodioxepine ring system could further functionalize the molecule, leading to a diverse library of compounds for screening against various therapeutic targets. The following table outlines potential transformations and the resulting intermediate classes:

| Starting Material | Reagent/Reaction Condition | Product Class | Potential Therapeutic Area |

| This compound | Acid Chloride/Base | Amide Derivatives | CNS disorders, Inflammation |

| This compound | Alkyl Halide/Base | Secondary/Tertiary Amines | Cardiovascular diseases |

| This compound | Sulfonyl Chloride/Base | Sulfonamide Derivatives | Antibacterial, Antiviral |

| This compound | Aldehyde or Ketone/Reductive Amination | Substituted Amine Derivatives | Oncology |

Building Block for Agrochemical and Industrial Compounds

Beyond the pharmaceutical realm, this compound holds promise as a foundational building block for the development of novel agrochemicals and industrial compounds. The structural motif of a substituted benzodioxepine can be found in molecules with herbicidal, fungicidal, and insecticidal properties. The amine functionality allows for the straightforward introduction of toxophores or moieties that can enhance the uptake and translocation of the active ingredient in plants. googleapis.comgoogleapis.comgoogle.com

In the context of industrial applications, derivatives of this compound could find use as dyes, fluorescent emitters, or specialized polymers. google.com The rigid, fused-ring structure can impart desirable photophysical or material properties to the final product. For example, the synthesis of benzodioxepin-3-one compounds has been explored for their use as dyes or fluorescent emitters. google.com The versatility of the amine group allows for the incorporation of this scaffold into larger molecular systems through various coupling reactions.

The general utility of the closely related isomer, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, as an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs further supports the potential of this compound in these fields. chemicalbook.com

Structure-Reactivity Relationships in Scaffold Derivatization

The chemical behavior and reactivity of this compound are primarily governed by the interplay between the electron-donating amine group and the benzodioxepine core. The lone pair of electrons on the nitrogen atom of the amine group increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The directing effect of the amine group will influence the position of substitution on the benzene (B151609) ring.

The reactivity of the amine group itself is a key factor in the derivatization of this scaffold. mnstate.edumsu.edu It can readily participate in a wide range of reactions, including:

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

The conformation of the seven-membered dioxepine ring can also influence the reactivity and properties of the resulting derivatives. The flexibility of this ring, compared to the more rigid six-membered ring of benzodioxanes, can lead to different spatial arrangements of substituents, which in turn can affect their interaction with biological targets or their material properties. Understanding these structure-reactivity relationships is crucial for the rational design of novel compounds based on the this compound scaffold.

While direct studies on the structure-activity relationships of this compound derivatives are not widely available, research on analogous 1,4-benzodioxan-related compounds has demonstrated that stereochemistry and the nature of substituents play a critical role in determining their biological activity and receptor binding selectivity. nih.govresearchgate.net These findings underscore the importance of carefully considering the three-dimensional structure and electronic properties when designing new derivatives of this versatile scaffold.

Concluding Remarks and Future Research Perspectives

Unresolved Challenges in the Chemistry of 2,3-Dihydro-5H-1,4-benzodioxepin-7-amine

Despite the synthetic accessibility of the 2,3-dihydro-5H-1,4-benzodioxepin ring system, several challenges remain in the chemistry of its 7-amino derivative. These challenges primarily revolve around achieving regioselective functionalization, maintaining the stability of the dioxepine ring under various reaction conditions, and introducing stereochemical diversity.

Furthermore, the stability of the seven-membered dioxepine ring can be a concern under certain reaction conditions. While generally stable, harsh acidic or basic conditions, as well as some transition-metal-catalyzed reactions, could potentially lead to ring-opening or rearrangement reactions. A thorough understanding of the limits of the scaffold's stability is crucial for the development of robust synthetic protocols.

Introducing and controlling stereochemistry within the this compound framework presents another layer of complexity. While the core structure is achiral, derivatization of the amine or functionalization of the dioxepine ring can introduce chiral centers. Developing asymmetric syntheses to access enantiomerically pure derivatives is an area that warrants further investigation, especially for applications in medicinal chemistry where stereoisomers can exhibit vastly different biological activities.

| Challenge | Description |

| Regioselectivity | Difficulty in controlling the position of substitution on the aromatic ring during electrophilic reactions, often leading to isomeric mixtures. |

| Ring Stability | Potential for ring-opening or rearrangement of the 1,4-benzodioxepin ring under harsh reaction conditions (e.g., strong acids/bases, certain catalysts). |

| Stereocontrol | Challenges in the asymmetric synthesis of derivatives, which is crucial for producing enantiomerically pure compounds for pharmacological evaluation. |

Emerging Synthetic Methodologies for Related Scaffolds

Recent advances in synthetic organic chemistry offer promising avenues for overcoming the challenges associated with the synthesis and functionalization of this compound and related scaffolds. These emerging methodologies focus on improving efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex aromatic compounds. For scaffolds like benzodioxepins, these methods can be employed for the precise introduction of various substituents. For instance, Buchwald-Hartwig amination could be a viable route for the synthesis of the title compound from a halogenated precursor. Similarly, Suzuki, Heck, and Sonogashira couplings can be used to introduce carbon-carbon bonds at specific positions on the aromatic ring, enabling the synthesis of a diverse library of derivatives. The development of new generations of palladium catalysts and ligands continues to expand the scope and applicability of these reactions to complex heterocyclic systems. mdpi.comnih.govdntb.gov.uamdpi.com

C-H activation represents a paradigm shift in synthetic chemistry, allowing for the direct functionalization of carbon-hydrogen bonds. researchgate.netnih.govmdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses. For the 2,3-dihydro-5H-1,4-benzodioxepin scaffold, regioselective C-H activation could provide a powerful strategy for introducing functional groups onto the aromatic ring with high precision. The directing ability of the amine or a derivative thereof could be harnessed to achieve ortho-selective C-H functionalization.

Photoredox catalysis has emerged as a mild and powerful method for the formation of a wide range of chemical bonds. mdpi.combohrium.comnih.govtandfonline.comchim.it By utilizing visible light as an energy source, these reactions can often be carried out at room temperature, exhibiting high functional group tolerance. This methodology could be particularly useful for the synthesis and derivatization of the this compound scaffold, potentially enabling novel transformations that are not accessible through traditional thermal methods.

| Methodology | Potential Application to the Scaffold |

| Palladium-Catalyzed Cross-Coupling | Synthesis of the core structure and introduction of diverse substituents on the aromatic ring. |

| C-H Activation | Direct and regioselective functionalization of the aromatic C-H bonds, improving synthetic efficiency. |

| Photoredox Catalysis | Mild and selective synthesis and derivatization under visible light irradiation, allowing for novel chemical transformations. |

Opportunities for Novel Chemical Transformations and Applications

The unique structural features of this compound, namely the presence of a nucleophilic aromatic amine and the electron-rich benzodioxepine ring, open up numerous opportunities for novel chemical transformations and the development of new applications.

The aromatic amine functionality serves as a versatile handle for a wide array of chemical modifications. beilstein-journals.orglibretexts.orgresearchgate.net It can readily undergo reactions such as acylation, sulfonylation, and alkylation to generate a diverse range of amides, sulfonamides, and substituted amines. scielo.br Furthermore, the amine group can be transformed into other functional groups, such as diazonium salts, which are valuable intermediates for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions. The development of multicomponent reactions involving the amine group could also lead to the rapid construction of complex molecular architectures. beilstein-journals.org

The benzodioxepine scaffold itself can be a platform for further chemical exploration. For instance, "scaffold hopping" and "bioisosteric replacement" are strategies in medicinal chemistry where a core molecular framework is replaced with another that has similar spatial and electronic properties. cambridgemedchemconsulting.comnih.govresearchgate.netnih.govcresset-group.com Understanding the properties of the this compound scaffold can inform the design of novel bioisosteres with potentially improved pharmacological profiles.

The potential applications of derivatives of this compound are broad, spanning medicinal chemistry and materials science. In medicinal chemistry, the benzodioxepine motif is found in compounds with a range of biological activities. mdpi.comnih.gov By leveraging the opportunities for novel chemical transformations, libraries of derivatives can be synthesized and screened for various therapeutic targets. In materials science, the electron-rich nature of the aromatic system could be exploited in the design of novel organic electronic materials.

| Area of Opportunity | Potential Outcome |

| Derivatization of the Amine Group | Access to a wide variety of amides, sulfonamides, and other derivatives with diverse functionalities and potential biological activities. |

| Scaffold Modification and Bioisosterism | Design of novel molecular frameworks with similar properties, potentially leading to improved drug candidates or materials. |

| Exploration of Biological and Material Properties | Discovery of new therapeutic agents and development of novel organic electronic materials. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via ring-closing metathesis or coupling reactions using precursors like substituted benzodioxepine intermediates. For example, derivatives such as 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS: 878217-62-0) are synthesized via halogenation of the parent structure . Purity (>97%) is typically verified using HPLC with UV detection (λ = 254 nm) and confirmed by mass spectrometry (MS) and H/C NMR .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Stability : Use NMR spectroscopy to monitor proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and detect potential oxidation or ring-opening byproducts .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points (e.g., 81–82°C for the parent compound) and degradation thresholds. Long-term storage requires 2–8°C to prevent decomposition .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar benzodiazepines?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to resolve retention time differences caused by substituents (e.g., chloro vs. amine groups) .